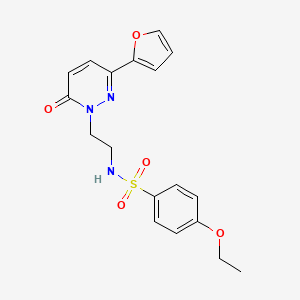![molecular formula C14H10Cl2N2O3 B2747063 [(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-47-3](/img/structure/B2747063.png)
[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has been widely studied in scientific research. It is commonly referred to as CPCA and has several applications in the field of medicinal chemistry. In
科学研究应用
CPCA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CPCA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of CPCA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). This inhibition leads to a reduction in inflammation and cell proliferation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPCA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CPCA has also been shown to have anti-viral properties, making it a potential treatment for viral infections.
实验室实验的优点和局限性
CPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. CPCA is also stable under a wide range of conditions, making it suitable for use in various assays. However, CPCA has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, CPCA can be toxic at high concentrations, which can limit its use in certain assays.
未来方向
There are several future directions for the study of CPCA. One potential direction is the development of CPCA-based therapies for the treatment of neurodegenerative diseases. Another potential direction is the study of CPCA's anti-viral properties for the development of new antiviral drugs. Additionally, further research is needed to fully understand the mechanism of action of CPCA and its potential therapeutic applications.
Conclusion:
[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has several potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new drugs. While there are some limitations to its use in lab experiments, CPCA has several advantages that make it suitable for use in various assays. Further research is needed to fully understand the mechanism of action of CPCA and its potential therapeutic applications.
合成方法
The synthesis of CPCA involves the reaction between 2-chloropyridine-3-carboxylic acid and 2-chloro-N-(2-chlorophenyl)acetamide. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure CPCA.
属性
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-5-1-2-6-11(10)18-12(19)8-21-14(20)9-4-3-7-17-13(9)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHLSYCXSPWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

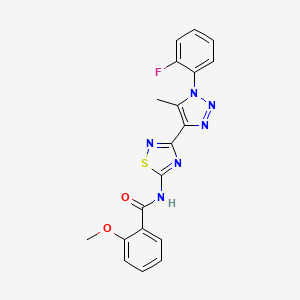
![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)
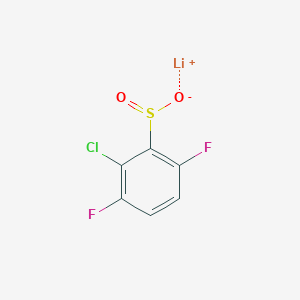
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
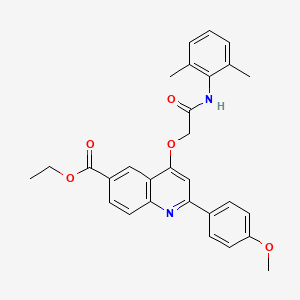
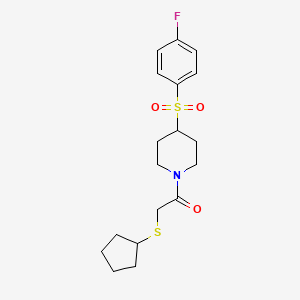
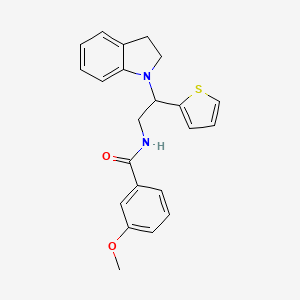

![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
